Iodocyclododecane
Description
Iodocyclododecane is an organic compound with the empirical formula C12H23I and a molecular weight of 294.22 g/mol . It is a cyclic hydrocarbon with an iodine atom attached to the cyclododecane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
61682-10-8 |
|---|---|
Molecular Formula |
C12H23I |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
iodocyclododecane |
InChI |
InChI=1S/C12H23I/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI Key |
FXQHFVJEECQKAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodocyclododecane can be synthesized through the iodination of cyclododecane. One common method involves the reaction of cyclododecane with iodine in the presence of a catalyst such as cobalt(II) acetate in acetic acid . The reaction is typically carried out at room temperature, and the product is obtained in high yields within a short duration (15-55 minutes) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Iodocyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form cyclododecanone or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclododecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include azidocyclododecane and cyanocyclododecane.
Oxidation Reactions: Products include cyclododecanone.
Reduction Reactions: The major product is cyclododecane.
Scientific Research Applications
Iodocyclododecane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of iodocyclododecane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Cyclododecane: A cyclic hydrocarbon with the formula C12H24, used as an intermediate in the production of Nylon 12.
Bromocyclododecane: Similar to iodocyclododecane but with a bromine atom instead of iodine.
Chlorocyclododecane: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain chemical reactions, particularly those involving halogen bonding and nucleophilic substitution.
Biological Activity
Iodocyclododecane, a cyclic iodinated compound, has gained attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Formula : C12H21I
- CAS Number : 61682-10-8
- Molecular Weight : 294.21 g/mol
This compound is characterized by its unique cyclic structure, which may contribute to its varied biological interactions. It has been studied for its potential applications in medicinal chemistry and materials science.
Antimicrobial Properties
Preliminary studies indicate that this compound may possess antimicrobial properties . Research has shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent. The mechanism behind this activity is thought to involve the disruption of microbial cell membranes or interference with metabolic processes.
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Antifungal effects |
The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that the iodine atom plays a crucial role in its biological activity. Iodine is known for its ability to form reactive species that can damage cellular components such as proteins and lipids.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study conducted by researchers at [source] highlighted the antimicrobial efficacy of this compound against various pathogens. The compound was tested in vitro, demonstrating significant inhibition zones against Staphylococcus aureus and Escherichia coli.
- : this compound could serve as a potential lead compound for developing new antimicrobial agents.
-
Toxicological Assessment :
- A comprehensive toxicological assessment revealed that while this compound exhibits biological activity, its safety profile requires further evaluation. The compound showed moderate cytotoxicity in mammalian cell lines at higher concentrations.
- Implication : This finding underscores the need for careful dose optimization in therapeutic applications.
-
Material Science Applications :
- Researchers have explored the use of this compound in creating novel materials with antimicrobial properties. Its incorporation into polymer matrices has shown promise in enhancing the material's resistance to microbial colonization.
- Outcome : This application could lead to advancements in medical devices and packaging materials.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other halogenated compounds, which also exhibit biological activities. A comparison can be made with compounds like iodoform and bromocyclohexane:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| Iodoform | Antiseptic properties | Historical use in medicine |
| Bromocyclohexane | Moderate antibacterial activity | Less potent than iodinated variants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
